molecular formula C6H5F3N2 B14036996 2-Pyridinamine, 6-(difluoromethyl)-5-fluoro- CAS No. 1315611-83-6

2-Pyridinamine, 6-(difluoromethyl)-5-fluoro-

Cat. No.: B14036996
CAS No.: 1315611-83-6
M. Wt: 162.11 g/mol
InChI Key: MILXNEJKBSDOTA-UHFFFAOYSA-N
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Description

2-Pyridinamine, 6-(difluoromethyl)-5-fluoro- is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of a pyridine ring substituted with an amino group at the 2-position, a difluoromethyl group at the 6-position, and a fluorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 6-(difluoromethyl)-5-fluoro- typically involves multi-step organic reactions. One common method includes the fluorination of a pyridine derivative followed by the introduction of the difluoromethyl group. The reaction conditions often require the use of specific reagents such as fluorinating agents and catalysts to achieve the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove any impurities and obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 6-(difluoromethyl)-5-fluoro- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the fluorine atom can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-Pyridinamine, 6-(difluoromethyl)-5-fluoro- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 6-(difluoromethyl)-5-fluoro- involves its interaction with specific molecular targets. The presence of the difluoromethyl and fluorine groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinamine, 6-methyl-: This compound has a methyl group instead of a difluoromethyl group at the 6-position.

    2-Pyridinamine, 5-(difluoromethyl)-6-fluoro-: Similar to the target compound but with a different substitution pattern.

    6-(Trifluoromethyl)-2-pyridinamine: Contains a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

2-Pyridinamine, 6-(difluoromethyl)-5-fluoro- is unique due to the specific combination of substituents on the pyridine ring. The presence of both difluoromethyl and fluorine groups can impart distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

1315611-83-6

Molecular Formula

C6H5F3N2

Molecular Weight

162.11 g/mol

IUPAC Name

6-(difluoromethyl)-5-fluoropyridin-2-amine

InChI

InChI=1S/C6H5F3N2/c7-3-1-2-4(10)11-5(3)6(8)9/h1-2,6H,(H2,10,11)

InChI Key

MILXNEJKBSDOTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1F)C(F)F)N

Origin of Product

United States

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